5-Chloro-6-methoxy-1H-indole
Overview
Description
5-Chloro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the 5th position and a methoxy group at the 6th position on the indole ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-chloro-6-methoxy-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity and the target of the indole derivative.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse, ranging from antiviral effects to anticancer effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can exhibit varying degrees of stability, which may influence their long-term effects on cellular function . For example, the degradation of this compound over time may lead to a decrease in its biological activity, affecting its efficacy in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can influence its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the entry of this compound into cells, while binding proteins may influence its localization and accumulation within cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which includes the following steps :
Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of a suitable precursor with hydrazine hydrate in methanol at 60°C.
Cyclization: The intermediate undergoes cyclization to form the indole ring system.
Substitution: The chlorine and methoxy groups are introduced through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
5-Chloro-6-methoxy-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases due to its bioactive properties.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1H-indole:
5-Bromo-6-methoxy-1H-indole: Similar structure with a bromine atom instead of chlorine, which can alter its reactivity and biological effects.
Uniqueness
5-Chloro-6-methoxy-1H-indole is unique due to the presence of both chlorine and methoxy groups on the indole ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-6-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOVTJRDGFRPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617638 | |
Record name | 5-Chloro-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-60-1 | |
Record name | 5-Chloro-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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